[2-methoxy-4-[(E)-[(2-methylbenzoyl)hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate
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Overview
Description
[2-methoxy-4-[(E)-[(2-methylbenzoyl)hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a methoxy group, a hydrazinylidene moiety, and dichlorobenzoate functionality. Its molecular formula is C30H24Cl2N2O5, and it has a molecular weight of 563.42 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-methoxy-4-[(E)-[(2-methylbenzoyl)hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate typically involves multiple steps:
Formation of the Hydrazone Intermediate: The initial step involves the reaction of 2-methylbenzoyl chloride with hydrazine hydrate to form the hydrazone intermediate.
Condensation Reaction: The hydrazone intermediate is then reacted with 2-methoxy-4-formylphenyl 2,4-dichlorobenzoate under acidic conditions to form the final product.
The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can target the hydrazinylidene moiety, converting it into hydrazine derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution Reagents: Halogens (Cl2, Br2), nitrating agents (HNO3)
Major Products
Oxidation: Formation of aldehydes or carboxylic acids
Reduction: Formation of hydrazine derivatives
Substitution: Formation of halogenated or nitrated derivatives
Scientific Research Applications
Chemistry
In chemistry, [2-methoxy-4-[(E)-[(2-methylbenzoyl)hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts.
Biology
The compound has potential applications in biological research, particularly in the study of enzyme inhibition and protein interactions. Its ability to form stable complexes with proteins makes it a useful tool for probing biological pathways.
Medicine
In medicine, this compound is being investigated for its potential therapeutic properties. Its hydrazinylidene moiety is known to exhibit anti-cancer and anti-inflammatory activities, making it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various applications, including coatings and polymers.
Mechanism of Action
The mechanism of action of [2-methoxy-4-[(E)-[(2-methylbenzoyl)hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate involves its interaction with molecular targets such as enzymes and receptors. The hydrazinylidene moiety can form covalent bonds with active sites of enzymes, leading to inhibition of their activity. Additionally, the compound can interact with cellular pathways involved in inflammation and cancer, modulating their activity and exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- [2-methoxy-4-[(E)-[(4-methylbenzoyl)hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate
- [2-ethoxy-4-[(E)-[(4-methylbenzoyl)hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate
- [2-methoxy-4-[(E)-[(4-chlorobenzoyl)hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate
Uniqueness
The uniqueness of [2-methoxy-4-[(E)-[(2-methylbenzoyl)hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C23H18Cl2N2O4 |
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Molecular Weight |
457.3 g/mol |
IUPAC Name |
[2-methoxy-4-[(E)-[(2-methylbenzoyl)hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate |
InChI |
InChI=1S/C23H18Cl2N2O4/c1-14-5-3-4-6-17(14)22(28)27-26-13-15-7-10-20(21(11-15)30-2)31-23(29)18-9-8-16(24)12-19(18)25/h3-13H,1-2H3,(H,27,28)/b26-13+ |
InChI Key |
SDWJYXKRDVBOGC-LGJNPRDNSA-N |
Isomeric SMILES |
CC1=CC=CC=C1C(=O)N/N=C/C2=CC(=C(C=C2)OC(=O)C3=C(C=C(C=C3)Cl)Cl)OC |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NN=CC2=CC(=C(C=C2)OC(=O)C3=C(C=C(C=C3)Cl)Cl)OC |
Origin of Product |
United States |
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